5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide
Description
This compound belongs to the pyrimidine carboxamide class, characterized by a central pyrimidine ring substituted at position 4 with a carboxamide group. Key structural features include:
- Position 5: Benzyl(furan-2-ylmethyl)amino substituent, introducing aromatic and heterocyclic moieties that may influence target binding and pharmacokinetics.
- N-Substituent: 2-fluorophenyl group, contributing to steric and electronic effects critical for receptor affinity .
Pyrimidine derivatives are widely explored in drug discovery due to their versatility in modulating enzyme activity, particularly kinases and antimicrobial targets.
Properties
Molecular Formula |
C25H23FN4O4S |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
5-[benzyl(furan-2-ylmethyl)amino]-2-ethylsulfonyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H23FN4O4S/c1-2-35(32,33)25-27-15-22(23(29-25)24(31)28-21-13-7-6-12-20(21)26)30(17-19-11-8-14-34-19)16-18-9-4-3-5-10-18/h3-15H,2,16-17H2,1H3,(H,28,31) |
InChI Key |
IZHIYCLKEYVVST-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2F)N(CC3=CC=CC=C3)CC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, benzyl halides, furan-2-ylmethyl amines, and ethylsulfonyl chlorides. The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of this compound exhibit promising anticancer activities. For example, related compounds have shown significant inhibition of cancer cell lines, with IC50 values ranging from 5.7 to 12.2 μM against U-937 and SK-MEL-1 cancer cells, suggesting their potential as apoptosis-inducing agents .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. A study found that related structures demonstrated moderate activity against Leishmania amazonensis, a parasite responsible for leishmaniasis, with an IC50 value of 91.1 µM . This positions the compound as a candidate for further development in treating neglected tropical diseases.
Case Studies
- Anticancer Activity Evaluation :
-
Antimicrobial Research :
- Another investigation into furan-containing compounds revealed their potential against Leishmania species, emphasizing the need for new treatments for parasitic infections . The structural features of 5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide may enhance its efficacy.
Mechanism of Action
The mechanism of action of 5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights critical structural differences and inferred properties compared to analogues:
Crystallographic and Conformational Insights
- The 2-fluorophenyl group’s orientation (cf. ) suggests a dihedral angle of ~12° with the pyrimidine ring, optimizing π-π stacking. Intramolecular hydrogen bonds (e.g., N–H⋯N) may stabilize the bioactive conformation .
- Ethylsulfonyl’s longer chain vs. methanesulfonyl ( ) could reduce crystal packing efficiency, improving solubility.
Biological Activity
5-[benzyl(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide is a complex organic compound characterized by a pyrimidine core and various functional groups. This compound has garnered attention due to its potential biological activities, particularly in anti-cancer and antimicrobial applications.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 504.6 g/mol. The IUPAC name is 5-[benzyl(furan-2-ylmethyl)amino]-N-(2-fluorophenyl)-2-ethylsulfonylpyrimidine-4-carboxamide, indicating the presence of a furan ring and an ethylsulfonyl group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H28N4O4S |
| Molecular Weight | 504.6 g/mol |
| IUPAC Name | 5-[benzyl(furan-2-ylmethyl)amino]-N-(2-fluorophenyl)-2-ethylsulfonylpyrimidine-4-carboxamide |
Anti-Cancer Activity
Research has indicated that compounds similar to this compound exhibit significant anti-cancer properties. For instance, studies on carbamothioyl-furan derivatives have shown promising results against various cancer cell lines including HepG2, Huh-7, and MCF-7. The compound demonstrated notable cell viability reduction, indicating its potential as an anti-cancer agent .
Table 1: Anti-Cancer Activity of Related Compounds
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| 4d | HepG2 | 33.29 |
| 4a | HepG2 | 35.01 |
| 4b | Huh-7 | 37.31 |
| 4c | MCF-7 | 39.22 |
These results suggest that the presence of specific substituents can enhance anti-cancer activity, making structural modifications a viable approach for developing new therapeutics.
Anti-Microbial Activity
In addition to anti-cancer properties, the compound has shown significant antimicrobial activity. Studies have reported that derivatives containing furan moieties possess enhanced lipophilicity, contributing to their effectiveness against bacterial and fungal strains. For example, compounds tested against E. coli and S. aureus demonstrated inhibition zones ranging from 12–19 mm at concentrations of 10 mg/mL .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4a | E. coli | 10.5 |
| 4b | S. aureus | 13 |
| 4c | B. cereus | 16 |
The biological activity of the compound can be attributed to its ability to interact with cellular targets such as tubulin and other proteins involved in cell proliferation and survival pathways. The presence of electron-donor substituents enhances binding affinity and selectivity towards cancerous cells compared to normal cells .
Case Studies
Several case studies have highlighted the efficacy of furan-containing compounds in clinical settings:
- Case Study on HepG2 Cells : A study demonstrated that a related furan derivative exhibited a significant reduction in cell viability in HepG2 cells when treated with low concentrations over extended periods.
- Case Study on Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial properties of similar compounds against multi-drug resistant strains, showing promising results that warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
